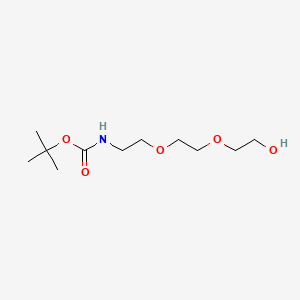

Boc-NH-PEG3

描述

属性

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO5/c1-11(2,3)17-10(14)12-4-6-15-8-9-16-7-5-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLOTGGIHAYZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577803 | |

| Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139115-92-7 | |

| Record name | 1,1-Dimethylethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139115-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of Boc-NH-PEG3 in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise and controlled linkage of molecules is paramount. The Boc-NH-PEG3 linker, a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a three-unit polyethylene glycol (PEG) spacer, has emerged as a cornerstone in the construction of complex bioconjugates. Its unique architecture offers a blend of stability, solubility, and synthetic versatility, making it an invaluable tool in the development of cutting-edge therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of the applications of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their drug development endeavors.

Core Principles of the this compound Linker

The efficacy of the this compound linker stems from its distinct components:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group provides a robust and reliable means of masking a primary amine. This protecting group is stable under a wide array of reaction conditions but can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). This orthogonality is crucial for sequential and site-specific conjugation strategies.

-

The PEG3 Spacer: The three-unit polyethylene glycol chain imparts several beneficial properties to the linker and the resulting bioconjugate. Its hydrophilicity enhances the aqueous solubility of the molecule, which is particularly advantageous when working with hydrophobic drugs or peptides. The PEG spacer also provides flexibility and a defined distance between the conjugated molecules, which can be critical for maintaining the biological activity of each component and for optimizing the geometry of interaction in complex systems like PROTACs.

-

A Reactive Handle: The other end of the this compound core can be functionalized with a variety of reactive groups, such as a primary amine, a carboxylic acid, an NHS ester, or a hydroxyl group, allowing for a wide range of conjugation chemistries.

Physicochemical Properties of this compound Derivatives

The versatility of the this compound core is expanded by the availability of various derivatives with different terminal functional groups. The choice of derivative is dictated by the desired conjugation strategy.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Terminal Functional Group |

| This compound-OH | 139115-92-7 | C11H23NO5 | 249.30 | Hydroxyl (-OH) |

| This compound-NH2 | 101187-40-0 | C13H28N2O5 | 292.37 | Amine (-NH2) |

| This compound-COOH | 462100-06-7 | C13H25NO7 | 307.34 | Carboxylic Acid (-COOH) |

| This compound-NHS ester | 2250216-93-2 | C18H30N2O9 | 418.44 | N-Hydroxysuccinimide Ester |

Applications in Bioconjugation

The unique properties of this compound linkers make them highly suitable for a range of bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of an ADC. This compound derivatives can be used to attach the cytotoxic payload to the antibody in a controlled manner. The PEG spacer can enhance the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.

Figure 1: ADC Internalization and Payload Delivery Pathway.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein of interest. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound core is an ideal choice for the linker component of PROTACs. Its flexibility and length can be crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.

Figure 2: Mechanism of Action of a PROTAC.

A recent study on the discovery of a potent and highly selective STAT6 PROTAC degrader, AK-1690, utilized this compound-propionic acid in its synthesis.[1] This highlights the practical application of this linker in the development of novel therapeutics.

Peptide Modification and Other Applications

Beyond ADCs and PROTACs, this compound linkers are also employed in:

-

Peptide Modification: To enhance the solubility and pharmacokinetic properties of therapeutic peptides.

-

Surface Functionalization: To immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.

-

Synthesis of Branched Structures: The bifunctional nature of some this compound derivatives allows for the creation of branched molecules with multiple functional points.

Quantitative Data on Bioconjugate Performance

While specific reaction yields are highly dependent on the substrates and reaction conditions, the following table presents representative biological activity data for bioconjugates synthesized using PEG linkers, illustrating the impact of linker length on efficacy.

| Bioconjugate Type | Linker | Target | Cell Line | IC50 / DC50 | Reference |

| ADC | "Short" Branched Linker (PEG3-based) | HER2 | BT-474 | 0.48 nM | [2] |

| ADC | "Long" Branched Linker (PEG4 inserted) | HER2 | BT-474 | 0.68 nM | [2] |

| ADC | Heterogeneous DAR 6 | HER2 | BT-474 | 0.071 nM | [2] |

| ADC | Homogeneous DAR 2 | HER2 | BT-474 | 0.35 nM | [2] |

| PROTAC (BTK Degrader) | PEG Linker | BTK | - | DC50 (Concentration for 50% degradation) | [3] |

Note: The data presented is for comparative purposes and highlights the importance of linker optimization for achieving desired biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound linkers.

Protocol 1: Boc Deprotection of a this compound Derivative

This protocol describes the removal of the Boc protecting group to reveal a primary amine, which is then available for subsequent conjugation.

Materials:

-

This compound derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the this compound derivative in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Figure 3: Experimental Workflow for Boc Deprotection.

Protocol 2: Amide Coupling of a Deprotected NH2-PEG3-Amine to a Carboxylic Acid

This protocol describes the formation of a stable amide bond between the deprotected amine of the PEG linker and a molecule containing a carboxylic acid.

Materials:

-

Deprotected NH2-PEG3-amine

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Preparative reverse-phase HPLC system

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

-

In a separate flask, dissolve the deprotected NH2-PEG3-amine (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

-

Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Figure 4: Experimental Workflow for Amide Coupling.

Conclusion

The this compound linker and its derivatives represent a powerful and versatile class of tools for the construction of sophisticated bioconjugates. The ability to perform controlled, stepwise conjugations, coupled with the beneficial properties of the PEG spacer, has solidified their importance in the development of next-generation therapeutics like ADCs and PROTACs. By understanding the core principles, available chemistries, and detailed experimental protocols associated with these linkers, researchers can effectively leverage their potential to advance the frontiers of medicine and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-NH-PEG3 Linkers: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of the structure, chemical properties, and common applications of this compound linkers. These versatile molecules are fundamental components in modern bioconjugation, nanotechnology, and therapeutic development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound Linkers

The term "this compound" refers to a class of chemical linkers characterized by three core components:

-

A tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) : This group provides a stable, masked primary amine that can be readily deprotected under mild acidic conditions to reveal a reactive nucleophile for subsequent conjugation.

-

A tri-ethylene glycol spacer (-PEG3-) : This hydrophilic chain, composed of three repeating ethylene glycol units, enhances the aqueous solubility and bioavailability of the parent molecule and the final conjugate.[1][2] It also provides a flexible, defined-length spacer to separate conjugated moieties.

-

A terminal functional group (X) : The PEG3 chain is terminated with a specific functional group that defines its reactivity and application. Common variants include those ending in a hydroxyl (-OH), a primary amine (-NH2), a carboxylic acid (-COOH), or a reactive ester (-NHS).

These linkers are widely used in medical research, drug-release systems, and materials science due to their modular nature and favorable physicochemical properties.[1][2]

Structure and Chemical Properties

The versatility of the this compound platform stems from the variety of available terminal functional groups. The foundational structures are linear linkers where the Boc-protected amine is at one terminus and the functional group is at the other.

A logical breakdown of a generic this compound-X linker illustrates the contribution of each component to its overall function.

Quantitative Data Summary

The physicochemical properties of the most common linear this compound linkers are summarized below for easy comparison. Purity levels are typically ≥95%.[1][3]

Table 1: Physicochemical Properties of Common this compound Linkers

| Linker Name | Full Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound-OH | tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | 139115-92-7 | C₁₁H₂₃NO₅ | 249.30 |

| This compound-NH₂ | tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | 101187-40-0 | C₁₃H₂₈N₂O₅ | 292.37 |

| This compound-COOH | Boc-9-Amino-4,7-Dioxanonanoic acid | 1347750-75-7 | C₁₃H₂₅NO₇ | 321.4 (approx.) |

Data sourced from multiple chemical suppliers and databases.[1][3][4][5][6][7]

Table 2: Storage and Handling

| Parameter | Recommendation |

| Storage Temperature | -20°C to -5°C.[1][8] |

| Conditions | Keep in a dry place and avoid direct sunlight.[1][3] |

| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month.[8] |

Key Applications in Drug Development

This compound linkers are integral to the synthesis of complex therapeutic molecules. Their primary role is to covalently connect two or more different molecular entities, such as a targeting moiety and a payload.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[9] They consist of a ligand for the target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound derivatives are frequently used as a segment of this linker.[8][10][11][12] The PEG3 chain helps to optimize the spatial orientation between the POI and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for ubiquitination and subsequent degradation.[9]

The general mechanism of a PROTAC is illustrated below.

Experimental Protocols

The following sections provide generalized methodologies for common reactions involving this compound linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the primary amine, which can then be used in subsequent conjugation steps.[13]

-

Objective: To generate a free primary amine from a Boc-protected linker.

-

Materials:

-

This compound-X linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM (e.g., to a concentration of 10 mg/mL).[13]

-

Add an equal volume of TFA to the solution.[13]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[13]

-

Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).

-

Neutralize the residue carefully with a saturated NaHCO₃ solution and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

-

Protocol 2: Amide Coupling of this compound-Acid

This protocol describes the formation of a stable amide bond between a this compound-COOH linker and an amine-containing molecule using standard peptide coupling reagents.[2]

-

Objective: To conjugate a this compound-Acid linker to a primary amine.

-

Materials:

-

This compound-COOH

-

Amine-containing molecule (e.g., a protein ligand)

-

Coupling agent, e.g., HATU or EDC/NHS

-

Organic base, e.g., N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure (using HATU):

-

Dissolve the this compound-COOH (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.[9]

-

Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

-

In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

-

Add the activated acid solution to the amine solution and stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.[9]

-

Upon completion, perform an aqueous work-up. Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.[9]

-

PROTAC Synthesis Workflow Example

The modular nature of these linkers allows for a stepwise synthesis of PROTACs. A common workflow involves first attaching the E3 ligase ligand to the linker, followed by deprotection and attachment of the POI ligand.

Conclusion

This compound linkers are enabling tools for researchers in chemistry, biology, and medicine. Their well-defined structure, comprising a cleavable protecting group, a solubilizing PEG spacer, and a reactive functional handle, offers a powerful and flexible system for the construction of complex molecular architectures. A thorough understanding of their properties and reaction protocols is essential for their successful application in the development of next-generation therapeutics and advanced biomaterials.

References

- 1. This compound-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound-COOH | CAS:1347750-75-7 | Biopharma PEG [biochempeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | PROTAC Linker 10 | Amines | Ambeed.com [ambeed.com]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

The Strategic Role of Boc Protection in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and advanced drug delivery, polyethylene glycol (PEG) linkers are fundamental tools for enhancing the therapeutic properties of biomolecules. The strategic use of protecting groups is paramount in the synthesis of these linkers, and the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. This technical guide provides a comprehensive overview of the role of Boc protection in PEG linkers, detailing its chemical principles, applications in drug development, and a summary of relevant quantitative data and experimental protocols.

Core Principles of Boc-Protected PEG Linkers

Boc-protected PEG linkers are heterobifunctional molecules designed for controlled, stepwise bioconjugation.[1] Their structure is characterized by three key components:

-

The Boc Protecting Group: The primary function of the tert-butyloxycarbonyl group is to temporarily block the reactivity of a primary or secondary amine on the PEG linker.[1] The Boc group is notably stable under a wide array of reaction conditions, including basic and nucleophilic environments.[1] Its key feature is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its removal to reveal the amine for a subsequent conjugation step.[1][2] This "orthogonal" reactivity is critical for directing chemical reactions to other parts of a molecule.[1]

-

The Polyethylene Glycol (PEG) Spacer: The PEG chain acts as a flexible, hydrophilic spacer, conferring several advantages to the final conjugate.[1] These benefits include enhanced aqueous solubility, reduced potential for aggregation, and decreased immunogenicity.[1] Furthermore, PEGylation can extend the circulation half-life of a molecule by increasing its hydrodynamic volume, thereby reducing renal clearance.[1] The length of the PEG chain can be precisely tailored to optimize the distance and flexibility between the conjugated molecules.[1]

-

The Terminal Reactive Group: At the end of the PEG linker opposite the Boc-protected amine, a terminal reactive group enables covalent attachment to a biomolecule.[1] The choice of this group dictates the specific conjugation strategy. Common reactive groups include:

-

Carboxylic Acid (-COOH): Can be activated to form N-hydroxysuccinimide (NHS) esters for reaction with primary amines (e.g., lysine residues on proteins).[1]

-

Maleimide: Reacts specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[1]

-

Alkyne or Azide: Employed in "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[1]

-

The acid-labile nature of the Boc group allows for the controlled, sequential synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[3]

Quantitative Data Summary

The efficiency and success of bioconjugation strategies heavily rely on well-defined and characterized reaction conditions. The following tables summarize key quantitative data related to the use of Boc-protected PEG linkers.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection [3]

| Process | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), DIPEA | Dichloromethane (DCM) | Room Temperature | 3-12 | >90 |

| Boc Deprotection | Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5-2 | >95 |

| Boc Deprotection | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 0.5-2 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [3]

| Acidic Reagent | Concentration | Reaction Time (h) | Purity of Deprotected Product (by HPLC, %) |

| 20% TFA in DCM | 20% (v/v) | 1 | >98 |

| 50% TFA in DCM | 50% (v/v) | 0.5 | >99 |

| 4M HCl in 1,4-Dioxane | 4M | 1.5 | >97 |

Experimental Protocols

The following are generalized protocols for key experimental procedures involving Boc-protected PEG linkers. Researchers should optimize these protocols for their specific substrates and applications.

Protocol 1: Boc Protection of an Amino-PEG Linker[3]

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker[2]

Materials:

-

Boc-protected PEG linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

-

Cool the solution to 0°C in an ice bath.[2]

-

Slowly add TFA to a final concentration of 20-50% (v/v).[2]

-

If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.[2]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

-

Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).[2]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting deprotected amine (as a TFA salt) can be co-evaporated with a solvent like toluene to remove residual TFA and used directly in the next step or purified further.[4]

Protocol 3: Conjugation of a Boc-PEG-NHS Ester to a Protein[1]

Materials:

-

Boc-PEG-NHS ester

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

-

Quenching buffer (e.g., Tris or glycine)

-

Purification equipment (e.g., desalting column, size-exclusion chromatography, or dialysis)

Procedure:

-

Prepare the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

-

Immediately before use, dissolve the Boc-PEG-NHS ester in a small amount of anhydrous, amine-free organic solvent.

-

Add a 10- to 50-fold molar excess of the dissolved Boc-PEG-NHS ester to the protein solution.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]

-

Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1]

-

(Optional) Quench the reaction by adding a buffer containing primary amines to a final concentration of 20-50 mM.[1]

-

Remove the excess, unreacted linker and by-products from the protein conjugate using a suitable purification method.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Boc-protected PEG linkers.

Caption: Workflow for the Boc protection of an amino-PEG linker.

Caption: General workflow for the acidic deprotection of a Boc-protected PEG linker.

References

The Architect's Toolkit: A Technical Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in modern drug development. This strategy significantly enhances the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutics, from small molecules to large biologics.[1][2] By serving as a molecular bridge, PEG linkers can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[][4] This in-depth technical guide provides a comprehensive overview of PEG linkers, their diverse applications, and the experimental methodologies crucial for the successful development of PEGylated drugs.

Core Principles of PEGylation

PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when attached to a drug molecule, creates a hydration shell.[5] This "molecular shield" imparts several key advantages:

-

Enhanced Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.[4][6]

-

Improved Stability: The PEG chain can protect the drug from enzymatic degradation, leading to a longer active lifespan in vivo.[7]

-

Reduced Immunogenicity: By masking antigenic epitopes on the drug's surface, PEGylation can minimize the risk of an immune response, a critical consideration for protein-based therapeutics.[][8]

-

Increased Solubility: PEG can enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.[7]

However, PEGylation can also present challenges, such as a potential reduction in the drug's binding affinity to its target due to steric hindrance.[9] Therefore, the design and selection of the appropriate PEG linker are critical for balancing these effects and optimizing therapeutic outcomes.[10]

The PEG Linker Toolbox: Structure and Functionality

The versatility of PEGylation stems from the ability to tailor the structure and chemistry of the PEG linker to specific applications.

Architectural Variations

-

Linear PEGs: The simplest architecture, consisting of a single PEG chain.

-

Branched PEGs: These have multiple PEG chains radiating from a central core, offering a greater hydrodynamic volume for a given molecular weight.[11]

-

Forked PEGs: A variation of branched PEGs with a Y-shaped structure.

Functional Diversity: The Ends Justify the Means

The true power of PEG linkers lies in their terminal functional groups, which enable covalent attachment to the drug molecule.

-

Homobifunctional PEGs: Possess the same reactive group at both ends, making them suitable for crosslinking applications.

-

Heterobifunctional PEGs: Feature different reactive groups at each end, allowing for the specific and controlled conjugation of two different molecules, such as a drug and a targeting ligand.[12]

Cleavable vs. Non-Cleavable Linkers: A Strategic Choice

The stability of the bond between the PEG linker and the drug is a critical design element, particularly in the context of drug conjugates like Antibody-Drug Conjugates (ADCs).

-

Non-Cleavable Linkers: Form a stable, permanent bond. The release of the drug relies on the degradation of the entire conjugate, typically within the lysosome of the target cell.[13] This approach generally leads to greater plasma stability and a more favorable safety profile.[13]

-

Cleavable Linkers: Are designed to be broken under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[14] This allows for targeted drug release at the site of action.[14] Common cleavage mechanisms include:

Quantitative Impact of PEGylation on Drug Performance

The effects of PEGylation can be quantified through various pharmacokinetic and pharmacodynamic parameters. The following tables summarize representative data from the literature.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

| Drug | PEG Linker | Half-life (PEGylated) | Half-life (Non-PEGylated) | Reference |

| Interferon alfa-2a | 40 kDa branched PEG | ~50 hours (absorption) | 2.3 hours (absorption) | [11] |

| Interferon alfa-2b | 12 kDa linear PEG | ~4.6 hours (absorption) | 2.3 hours (absorption) | [11] |

| Doxorubicin (in Doxil®) | PEGylated liposome | 30-90 hours | - | [16] |

| Filgrastim (G-CSF) | 20 kDa linear PEG | 42 hours | 3.5–3.8 hours | [7] |

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy

| ADC Model | PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |

| ZHER2-MMAE | No PEG | High | Moderate | [7] |

| ZHER2-MMAE | 4 kDa PEG | Reduced by ~6.5-fold | Improved | [7] |

| ZHER2-MMAE | 10 kDa PEG | Reduced by ~22.5-fold | Most Improved | [7] |

Table 3: Comparison of Cleavable and Non-Cleavable Linkers in ADCs

| Linker Type | Key Feature | Advantage | Disadvantage |

| Cleavable (e.g., Val-Cit) | Environmentally sensitive bond | Potential for bystander killing of neighboring tumor cells.[17] | Can exhibit lower plasma stability. |

| Non-Cleavable (e.g., Thioether) | Stable bond | Higher plasma stability, often leading to a better safety profile.[13] | Drug is released as a conjugate with the linker and an amino acid. |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of PEG linkers in drug discovery.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by specific PEGylated drugs.

Experimental Workflows

The following diagrams outline typical workflows for the development and evaluation of PEGylated therapeutics.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development of PEGylated drugs.

NHS-Ester Mediated PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester activated PEG to primary amines (e.g., lysine residues) on a protein.[18]

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening.

-

Prepare a stock solution of the PEG-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

-

Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Purify the PEGylated protein from unreacted PEG and other reagents using size-exclusion chromatography or dialysis.

Maleimide-Thiol Conjugation for Protein PEGylation

This protocol is for the site-specific conjugation of a maleimide-activated PEG to a free thiol group (e.g., from a cysteine residue) on a protein.[1][4][19]

Materials:

-

Thiol-containing protein (1-10 mg/mL in a thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP)

-

Purification system

Procedure:

-

If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Remove the reducing agent using a desalting column.

-

Prepare a stock solution of PEG-Maleimide in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction can be stopped by adding a thiol-containing reagent like beta-mercaptoethanol.

-

Purify the PEGylated protein.

In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.[9][20][21][22]

Materials:

-

Target and non-target cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Antibody-Drug Conjugate (ADC)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubate the plate for a period determined by the ADC's mechanism of action (typically 72-120 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Determination of Drug-to-Antibody Ratio (DAR) of an ADC

The DAR is a critical quality attribute of an ADC. UV-Vis spectrophotometry is a common method for its determination.[][12][23][24][25]

Materials:

-

ADC sample

-

Naked antibody (unconjugated)

-

Free drug

-

UV-Vis spectrophotometer

-

Appropriate buffer

Procedure:

-

Determine the molar extinction coefficients of the naked antibody and the free drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).

-

Measure the absorbance of the ADC sample at 280 nm and λmax_drug.

-

Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and simultaneous equations.

-

The DAR is then calculated as the molar ratio of the drug to the antibody.

Conclusion

PEG linkers are indispensable tools in modern drug discovery, offering a versatile platform to enhance the therapeutic potential of a wide array of molecules. The ability to customize the architecture, functionality, and cleavability of PEG linkers provides drug developers with a powerful means to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates. A thorough understanding of the principles of PEGylation, coupled with robust experimental methodologies for synthesis, characterization, and evaluation, is essential for the successful translation of these advanced therapeutics from the laboratory to the clinic. As our understanding of the intricate interplay between PEG linkers and biological systems continues to grow, so too will the opportunities to develop safer, more effective, and more patient-friendly medicines.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. confluore.com [confluore.com]

- 11. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 16. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for Protein PEGylation [jenkemusa.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 20. benchchem.com [benchchem.com]

- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hpst.cz [hpst.cz]

- 24. lcms.cz [lcms.cz]

- 25. pharmiweb.com [pharmiweb.com]

An In-depth Technical Guide to the Boc-NH-PEG3 Linker: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1][2] The Boc-NH-PEG3 linker, a heterobifunctional molecule featuring a Boc-protected amine and a terminal functional group separated by a three-unit polyethylene glycol (PEG) chain, has emerged as a versatile tool in the bioconjugation chemist's arsenal.[3] Its strategic application allows for the precise and controlled assembly of complex biomolecules, enhancing their therapeutic potential.[4]

This technical guide provides a comprehensive overview of the this compound linker, detailing its mechanism of action, physicochemical properties, and applications in drug development. It further presents detailed experimental protocols for its use and analytical methods for the characterization of the resulting conjugates.

Physicochemical Properties of this compound Linkers

The this compound linker's utility is rooted in its distinct physicochemical characteristics. The presence of the PEG chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting conjugate, a common challenge with hydrophobic drug molecules.[5][6] The defined length of the PEG3 spacer provides a balance of flexibility and spatial separation between the conjugated molecules, which can be crucial for optimal biological activity.[7] The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable method for masking a primary amine, which can be selectively deprotected under mild acidic conditions to allow for subsequent conjugation steps.[3][8]

Table 1: Physicochemical Properties of a Representative this compound Linker (this compound-amine)

| Property | Value | Reference(s) |

| Chemical Formula | C13H28N2O5 | [9] |

| Molecular Weight | 292.4 g/mol | [9] |

| Appearance | Varies (e.g., oil, solid) | [3] |

| Solubility | Soluble in aqueous media and many organic solvents | [10] |

| Key Functional Groups | Boc-protected amine, Primary amine | [9] |

Mechanism of Action: A Tool for Controlled Bioconjugation

The "mechanism of action" of the this compound linker is not biological in itself; rather, it is a chemical enabler of the biological mechanism of the final therapeutic construct. Its primary function is to covalently link two or more molecules of interest, such as an antibody and a cytotoxic drug in an ADC, or a target-binding ligand and an E3 ligase ligand in a PROTAC.[11][12][13]

The this compound linker's mechanism of action can be dissected into three key stages:

-

Selective Deprotection: The Boc group provides a stable protecting group for a primary amine.[8] This allows for chemoselective reactions at other sites of the molecule. When desired, the Boc group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to expose the reactive primary amine.[3][14]

-

Conjugation: Once deprotected, the newly revealed primary amine can participate in a variety of conjugation reactions. Common strategies include the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters) or aldehydes/ketones via reductive amination.[3][15] The other end of the PEG linker will have a functional group (e.g., a carboxylic acid, NHS ester, or alkyne) that has either already been reacted or will be used in a subsequent conjugation step.[3]

-

Modulation of Physicochemical and Pharmacokinetic Properties: The incorporation of the PEG3 spacer influences the properties of the final conjugate. The hydrophilic nature of PEG can enhance aqueous solubility, which is particularly beneficial for hydrophobic drug payloads.[5][6] The PEG chain can also increase the hydrodynamic radius of the molecule, which can reduce renal clearance and extend its circulation half-life.[7] Furthermore, the flexible nature of the PEG linker can allow for optimal spatial orientation of the conjugated molecules, facilitating their interaction with their respective biological targets.[7][16]

In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for achieving the correct orientation for ubiquitination and subsequent degradation of the target protein.[16] For ADCs, the linker's stability in circulation and its cleavage mechanism at the target site are paramount for efficacy and safety.[1][17] While this compound is often used in non-cleavable linkers, its derivatives can be incorporated into cleavable designs.[1]

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful application of this compound linkers. The following sections provide methodologies for key steps in a typical bioconjugation workflow.

Protocol 1: Boc Deprotection of a this compound Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected PEG3 linker[14]

-

Anhydrous Dichloromethane (DCM)[14]

-

Trifluoroacetic acid (TFA)[14]

-

Saturated sodium bicarbonate (NaHCO₃) solution[14]

-

Brine (saturated NaCl solution)[4]

-

Anhydrous sodium sulfate (Na₂SO₄)[4]

-

Rotary evaporator[4]

Procedure:

-

Dissolve the Boc-protected PEG3 linker in anhydrous DCM (e.g., 0.1-0.2 M).[3]

-

Cool the solution to 0°C in an ice bath.[14]

-

Slowly add TFA to a final concentration of 20-50% (v/v).[3][18]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[14][19]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[14] Co-evaporation with toluene (3x) can help remove residual TFA.[3]

-

For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[4]

Protocol 2: NHS Ester Coupling to a Primary Amine

This protocol outlines the conjugation of a this compound-NHS ester to a molecule containing a primary amine (e.g., a protein).[3]

Materials:

-

This compound-NHS ester[3]

-

Amine-containing molecule (e.g., protein)[3]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[20]

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[20]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[20]

-

Desalting column or dialysis equipment for purification[20]

Procedure:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).[20]

-

Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).[20]

-

Add the desired molar excess of the this compound-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10%.[20]

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.[20]

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[20]

-

Purify the conjugate to remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[20]

Protocol 3: Amide Coupling of a this compound-Acid to a Primary Amine

This protocol describes the formation of an amide bond using a carbodiimide activator.[3]

Materials:

-

This compound-Acid[3]

-

Amine-containing molecule[3]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3]

-

N-hydroxysuccinimide (NHS)[3]

-

Dry, aprotic solvent (e.g., DMF or DMSO)[3]

-

Reaction buffer (e.g., PBS, pH 7.4)[3]

Procedure:

-

Dissolve the this compound-Acid (1 equivalent) in the reaction buffer or a suitable organic solvent.[3]

-

Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[3][14]

-

Add the amine-containing molecule (1.0-1.5 equivalents) to the activated linker solution.[3]

-

Stir the reaction mixture for 2-12 hours at room temperature.[3]

-

Monitor the reaction progress by LC-MS or TLC.[3]

-

Upon completion, purify the conjugate using appropriate chromatographic techniques (e.g., reverse-phase HPLC).[4]

Data Presentation

Table 2: Quantitative Data on Boc Protection and Deprotection Efficiency

| Parameter | Reagent/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |

| Boc Protection | (Boc)₂O, Dioxane/Water | Room Temperature | 12-24 h | >90 | [21] |

| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temperature | 1-3 h | >95 | [3][14] |

Table 3: Comparison of Analytical Methods for Characterizing PEGylated Conjugates

| Analytical Method | Principle | Key Parameters Measured | Advantages | Disadvantages | Reference(s) |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | Purity, Aggregation, Degree of PEGylation (qualitative) | High throughput, good for detecting aggregates | Limited resolution for different PEGylated species | [22] |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Purity, Heterogeneity of PEGylated species | High resolving power for different species | Can be complex to develop methods | [22] |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Molecular Weight, Degree of PEGylation, Conjugation Site(s) | High accuracy and specificity | Can be sensitive to sample purity and buffer components | [22] |

| UV/Vis Spectroscopy | Measurement of light absorbance | Protein concentration | Simple, rapid | Indirectly measures PEGylation (if chromophore is present) | [22] |

| FTIR Spectroscopy | Measurement of infrared absorption | Confirmation of covalent attachment, secondary structure changes | Non-destructive, rapid | Provides structural information, not quantitative | [22] |

Mandatory Visualization

Caption: Workflow for the deprotection of a this compound linker.

References

- 1. benchchem.com [benchchem.com]

- 2. adcreview.com [adcreview.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chempep.com [chempep.com]

- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 9. This compound-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 10. This compound-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. Amino-PEG3-CH2CO2-t-butyl ester PEG Linker [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Understanding PEGylation for Protein Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification enhances the therapeutic efficacy of proteins by improving their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking surface epitopes, PEGylation significantly extends the circulating half-life, reduces immunogenicity, and improves the stability of protein therapeutics. This guide provides a comprehensive overview of the core principles of PEGylation, from its fundamental chemistry and mechanisms of action to detailed experimental protocols and the characterization of PEGylated proteins.

Core Principles and Rationale for PEGylation

The primary motivation for PEGylating a therapeutic protein is to overcome its inherent limitations, such as rapid clearance from the body, susceptibility to enzymatic degradation, and the potential to elicit an immune response.[1] PEGylation addresses these challenges through several key mechanisms:

-

Increased Hydrodynamic Size: The attachment of PEG chains dramatically increases the molecule's size, which in turn reduces its renal clearance rate, thereby prolonging its circulation time in the bloodstream.[1][2] This allows for less frequent dosing, improving patient convenience and compliance.[1]

-

Reduced Immunogenicity and Antigenicity: The flexible and hydrophilic PEG chains form a protective layer around the protein, sterically hindering the recognition of its epitopes by the immune system.[1][3] This "stealth" effect minimizes the formation of anti-drug antibodies (ADAs), a common challenge with biologic therapies.[1]

-

Enhanced Stability: The PEG shield protects the protein from proteolytic enzymes, enhancing its stability both in vivo and in vitro.[1][4] This contributes to a more consistent therapeutic effect and a longer product shelf-life.[4]

-

Improved Solubility: PEG is a highly soluble polymer, and its conjugation can increase the solubility of hydrophobic proteins, facilitating their formulation and administration.[2][5]

The Chemistry of PEGylation

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which are broadly categorized into first-generation (random) and second-generation (site-specific) approaches.[1][4]

First-Generation PEGylation: Random Conjugation

This approach involves the non-specific attachment of PEG to multiple reactive sites on the protein surface, most commonly the primary amines of lysine residues.[1][6] While effective at increasing the overall size of the protein, this method results in a heterogeneous mixture of PEGylated species with varying numbers and locations of PEG attachment.[1] This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the protein's active site.[1]

Second-Generation PEGylation: Site-Specific Conjugation

To overcome the limitations of random PEGylation, site-specific methods have been developed to attach PEG at a single, predefined position on the protein.[4][6] This approach yields a more homogeneous product with preserved biological activity.[7] Common strategies for site-specific PEGylation include:

-

Thiol-Specific PEGylation: This is one of the most common methods and involves the genetic introduction of a free cysteine residue at a specific site on the protein.[8] The thiol group of the cysteine then reacts with a maleimide-activated PEG to form a stable thioether bond.[8][9]

-

N-terminal Specific PEGylation: This method targets the unique reactivity of the α-amino group at the N-terminus of the protein, often by controlling the reaction pH.[7]

-

Enzymatic PEGylation: Enzymes like transglutaminase can be used to catalyze the formation of a covalent bond between a specific amino acid (e.g., glutamine) and an amine-containing PEG derivative.[10][11]

-

Bio-orthogonal "Click" Chemistry: This involves the introduction of a non-native functional group (e.g., an azide) into the protein, which then reacts specifically with a complementary group on the PEG molecule (e.g., an alkyne or cyclooctyne).[11][12]

Quantitative Impact of PEGylation on Protein Properties

The effects of PEGylation on a protein's pharmacokinetic and biophysical properties can be quantified. The following tables summarize representative data from various studies.

| PEGylated Protein | PEG Size (kDa) | Increase in Half-Life | Reference |

| Interferon-α | 12 (linear) | 5-10 fold | [2] |

| L-asparaginase | 5 (linear, multiple) | Significant reduction in hypersensitivity | [2] |

| Bovine Serum Albumin (BSA) | Not Specified | 20-fold (in nanoparticles) | [4] |

| Growth Hormone Antagonist (Pegvisomant) | 5 (4-5 PEGs/molecule) | 3.5-fold (70h vs 20h) | [13] |

| α-Chymotrypsin | 5 | Increased thermodynamic stability (higher Tm) | [14] |

Table 1: Impact of PEGylation on Protein Half-Life and Stability. This table illustrates the significant improvements in circulating half-life and stability observed for various proteins after PEGylation.

| Property | Method | Observation | Reference |

| Molecular Weight | Mass Spectrometry (MALDI-TOF, ESI-MS) | Increase in MW corresponding to the number and size of attached PEG chains. | [7][15] |

| Purity and Heterogeneity | HPLC (SEC, RP-HPLC) | Separation of PEGylated species from unreacted protein and PEG. Assessment of the degree of PEGylation. | [7][16] |

| Aggregation | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Reduction in protein aggregation. | [13][17] |

| Conformational Changes | Circular Dichroism (CD), NMR Spectroscopy | Generally, no significant changes to the secondary structure of the protein. | [18] |

| Enzymatic Activity | Kinetic Assays | Can be reduced depending on the site and degree of PEGylation. | [19] |

Table 2: Analytical Characterization of PEGylated Proteins. This table summarizes the common analytical techniques used to characterize PEGylated proteins and the typical observations.

Experimental Protocols

This section provides detailed methodologies for key experiments in the PEGylation workflow.

Protocol for Site-Specific Thiol-PEGylation

This protocol describes the PEGylation of a protein with a single, accessible cysteine residue using a maleimide-activated PEG.

-

Protein Preparation:

-

Express and purify the protein of interest containing a single, surface-accessible cysteine residue.

-

If necessary, treat the protein with a reducing agent (e.g., TCEP) to ensure the target cysteine is in its reduced, free thiol form.

-

Remove the reducing agent using dialysis or a desalting column immediately prior to the PEGylation reaction.[1]

-

-

PEG Reagent Preparation:

-

Dissolve the maleimide-activated PEG (mPEG-Maleimide) in the reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) to create a stock solution.[11]

-

-

PEGylation Reaction:

-

Quenching the Reaction:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound, such as β-mercaptoethanol or cysteine.[1]

-

-

Purification of the PEGylated Protein:

-

Analysis and Characterization:

Protocol for Characterization by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the identity and determining the degree of PEGylation.

-

Sample Preparation:

-

Purify the PEGylated protein to remove free PEG and other contaminants.[20]

-

-

Analysis using MALDI-TOF MS:

-

Mix the purified PEGylated protein with a suitable matrix solution (e.g., sinapinic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Acquire the mass spectrum. The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached, allowing for the determination of the average molecular weight and the degree of PEGylation.[15]

-

-

Analysis using LC-MS:

-

Couple high-performance liquid chromatography (HPLC) to an electrospray ionization (ESI) mass spectrometer.[7]

-

Separate the different PEGylated species using an appropriate HPLC method (e.g., reversed-phase or size-exclusion chromatography).

-

The mass spectrometer will provide mass information for each eluting peak, allowing for the precise identification and quantification of different PEGylated forms.[21]

-

Visualizing PEGylation Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in PEGylation.

Figure 1: A generalized workflow for the PEGylation of a therapeutic protein.

References

- 1. benchchem.com [benchchem.com]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. nbinno.com [nbinno.com]

- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. benchchem.com [benchchem.com]

- 12. Site-Specific PEGylation of Therapeutic Proteins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. Improving the in vitro stability of proteins by PEGylation - ProQuest [proquest.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. sciencescholar.us [sciencescholar.us]

- 19. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creativepegworks.com [creativepegworks.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to Boc-NH-PEG3 Linkers: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyloxycarbonyl (Boc)-protected amine-terminated polyethylene glycol (PEG) linkers with three ethylene glycol units (Boc-NH-PEG3). These versatile molecules are integral to advancements in bioconjugation, drug delivery, and proteomics, serving as flexible spacers to connect molecules of interest while enhancing solubility and stability. This document details their chemical properties, provides experimental protocols for their use, and illustrates their role in modern drug development strategies such as Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties

The fundamental characteristics of this compound and its common derivatives are crucial for their successful application. The Boc protecting group provides a stable mask for the primary amine, which can be readily removed under mild acidic conditions to facilitate conjugation. The hydrophilic PEG3 chain enhances the aqueous solubility of the attached moieties.

Table 1: Physicochemical Data of Common this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound-amine | 101187-40-0 | C13H28N2O5 | 292.37[1][2][3] | Colorless Liquid[1][2] |

| This compound-acid | 462100-06-7 | C13H25NO7 | 307.3[4] | Neat Oil[4] |

| This compound-OH | 139115-92-7 | C11H23NO5 | 249.3[5] | - |

| This compound-NHS ester | 2250216-93-2 | C17H28N2O9 | 404.41 (Calculated) | Colorless to Light Yellow Liquid[6] |

Experimental Protocols

The utility of this compound linkers lies in their chemical reactivity, enabling the conjugation of a wide array of molecules. Below are detailed protocols for common conjugation reactions.

Boc Deprotection to Reveal the Primary Amine

Objective: To remove the Boc protecting group from a this compound derivative to expose the primary amine for subsequent conjugation.

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound derivative in a minimal amount of DCM.

-

Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the deprotected amine-PEG3 derivative.

Amide Bond Formation using this compound-acid

Objective: To conjugate this compound-acid to a primary amine-containing molecule via amide bond formation.

Materials:

-

This compound-acid[4]

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Quenching solution (e.g., hydroxylamine)

Procedure:

-

Dissolve this compound-acid in anhydrous DMF or DMSO.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution to pre-activate the carboxylic acid. Stir at room temperature for 15-30 minutes.

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the solution of the amine-containing molecule to the activated this compound-acid solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by an appropriate method (e.g., HPLC, LC-MS).

-

Once complete, the reaction can be quenched by the addition of hydroxylamine.

-

Purify the conjugate using a suitable chromatographic method (e.g., reverse-phase HPLC).

Application in PROTAC Development

This compound linkers are extensively used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker serves to connect the target-binding ligand and the E3 ligase-binding ligand with optimal spacing and orientation.

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a this compound linker.

Caption: PROTAC Synthesis Workflow using this compound-Acid.

The following diagram illustrates the mechanism of action of a PROTAC, highlighting the role of the PEG linker in facilitating the formation of the ternary complex.

Caption: Mechanism of Action of a PROTAC.

References

- 1. purepeg.com [purepeg.com]

- 2. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

Solubility Profile of Boc-NH-PEG3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tert-butyloxycarbonyl-amino-PEG3-amine (Boc-NH-PEG3-amine). Understanding the solubility of this versatile linker is critical for its effective use in bioconjugation, proteomics, and drug discovery applications, including the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its solubility in various common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its applicability in different experimental setups.

Core Solubility Profile

This compound-amine is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal primary amine, connected by a three-unit polyethylene glycol (PEG) spacer. The presence of the hydrophilic PEG chain significantly influences its solubility, rendering it soluble in a range of aqueous and polar organic solvents.[1][2] The terminal functional groups also contribute to the overall solubility profile.

While precise quantitative solubility data for this compound-amine is not extensively published, qualitative information from suppliers and data from structurally similar molecules provide a strong indication of its solubility behavior. The general trend for PEGylated compounds is good solubility in polar solvents and poor solubility in non-polar solvents.

Data Presentation: Solubility of this compound-amine and Related Compounds

The following tables summarize the available qualitative and quantitative solubility data for this compound-amine and analogous Boc-protected PEG3 linkers. This information is compiled from various chemical suppliers and databases.

Table 1: Qualitative Solubility of this compound-amine

| Solvent | Solubility | Source |

| Water | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Dichloromethane (DCM) | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

Table 2: Quantitative Solubility of Structurally Related this compound Compounds

| Compound Name | Solvent | Solubility | Source |

| Bromoacetamido-PEG3-Boc-amine | DMF | 10 mg/mL | [3] |

| Ethanol | 10 mg/mL | [3] | |

| This compound-NHS ester | DMSO | 50 mg/mL | [4][5] |

| N-Boc-C1-PEG3-C3-NH2 | DMSO | ≥ 100 mg/mL | [6] |

| t-Boc-N-amido-PEG3-sulfonic acid | DMSO | Soluble | [7] |

Note: The data in Table 2 is for structurally similar compounds and should be used as a reference to estimate the solubility of this compound-amine. Experimental verification is highly recommended for specific applications.

Experimental Protocols: Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is crucial. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound-amine in a specific solvent at a controlled temperature.

Materials:

-

This compound-amine

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound-amine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid material.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-